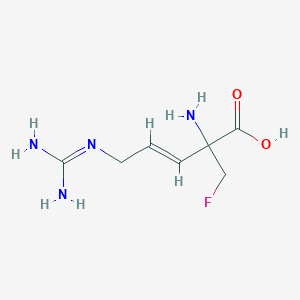
(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Fluoromethyl-3,4-dehydroarginine is a fluorinated derivative of arginine, characterized by the presence of a fluoromethyl group and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine typically involves the introduction of a fluoromethyl group into the arginine molecule. This can be achieved through various synthetic routes, including:
Fluorination Reactions: Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluoromethyl group.
Dehydrogenation: Employing dehydrogenation reactions to introduce the double bond in the arginine structure.
Industrial Production Methods
Industrial production of alpha-Fluoromethyl-3,4-dehydroarginine may involve large-scale fluorination and dehydrogenation processes, optimized for yield and purity. These methods often require stringent reaction conditions and specialized equipment to handle the reactive fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Fluoromethyl-3,4-dehydroarginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha-Fluoromethyl-3,4-dehydroarginine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and diagnostic probes.
Mécanisme D'action
The mechanism of action of alpha-Fluoromethyl-3,4-dehydroarginine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Alpha-Fluoromethyl-3,4-dehydroarginine can be compared with other fluorinated arginine derivatives, such as:
Alpha-Fluoromethylarginine: Lacks the double bond present in alpha-Fluoromethyl-3,4-dehydroarginine.
3,4-Dehydroarginine: Does not contain the fluoromethyl group.
Fluoromethylornithine: A fluorinated derivative of ornithine, differing in the amino acid backbone.
The uniqueness of alpha-Fluoromethyl-3,4-dehydroarginine lies in its combined fluoromethyl and dehydro modifications, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
109857-48-9 |
|---|---|
Formule moléculaire |
C7H13FN4O2 |
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
Clé InChI |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
SMILES isomérique |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES canonique |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Synonymes |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















